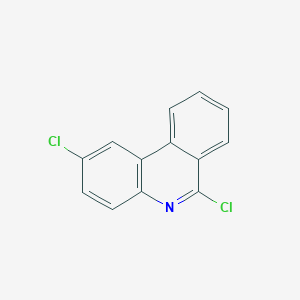

2,6-Dichlorophenanthridine

Description

Significance of Nitrogen-Containing Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.comnih.gov Their prevalence stems from their unique structural and electronic properties, which allow for diverse chemical modifications and interactions with biological targets. openmedicinalchemistryjournal.comnih.gov These compounds are integral to the synthesis of numerous drugs, with over half of all FDA-approved small-molecule drugs featuring a nitrogen heterocycle. openmedicinalchemistryjournal.com Their applications extend beyond medicine to areas like dye chemistry, where they are used in traditional dyes and advanced materials for solar cells and optoelectronics, as well as in the development of corrosion inhibitors and polymers. msesupplies.com The continuous demand for novel molecules with specific functions drives ongoing research into more efficient and versatile methods for synthesizing and functionalizing these important chemical entities. frontiersin.org

Overview of Phenanthridine (B189435) Core Structure and its Research Prominence

The phenanthridine core is a tricyclic aromatic heterocycle, consisting of two fused benzene (B151609) rings and a pyridine (B92270) ring. ontosight.ai This structural motif is found in a variety of biologically active natural products and synthetic compounds. researchgate.netrsc.orgrsc.org The inherent bioactivity of natural products containing the phenanthridine scaffold has made it an excellent and biologically-validated framework for the design of new chemical libraries. researchgate.net Molecules built around the phenanthridine core have garnered considerable interest for their potential as potent antitumor, anti-tuberculosis, and antibacterial agents. rsc.org The synthesis of substituted phenanthridines is a significant area of research, with methods ranging from traditional approaches like the Pictet-Hubert reaction to modern transition metal-catalyzed reactions, radical-promoted cyclizations, and cycloaddition reactions. rsc.orgrsc.orgbeilstein-journals.org

Unique Aspects of Dichloro-Substituted Phenanthridines for Research Exploration

The introduction of halogen atoms, particularly chlorine, onto the phenanthridine scaffold introduces specific electronic and steric properties that can be exploited in molecular design. Dichloro-substituted phenanthridines, such as 2,6-Dichlorophenanthridine, are of particular interest for these reasons.

Strategic halogenation is a powerful tool in medicinal chemistry and materials science. mdpi.comump.edu.pl The introduction of halogen atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. ump.edu.plnih.gov Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in directing molecular interactions. mdpi.comump.edu.pl The ability to fine-tune these interactions through the precise placement of halogens allows for the rational design of molecules with improved properties. mdpi.com For instance, halogenation can enhance a drug's ability to cross biological membranes and can fill small hydrophobic pockets in protein structures. mdpi.com The use of halogen-enriched fragment libraries is a strategy employed in drug discovery to identify and optimize these crucial halogen bonding interactions. frontiersin.orguni-muenchen.de

Structure

3D Structure

Properties

CAS No. |

38052-81-2 |

|---|---|

Molecular Formula |

C13H7Cl2N |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

2,6-dichlorophenanthridine |

InChI |

InChI=1S/C13H7Cl2N/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H |

InChI Key |

BTISIQJTOTUWFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 2,6 Dichlorophenanthridine

Transformation of Phenanthridine (B189435) Core: Reduction and Oxidation Reactions

The central pyridine (B92270) ring within the phenanthridine structure is susceptible to reduction and subsequent re-oxidation, a common feature of many N-heterocyclic aromatic compounds. This allows for the temporary saturation of the 5,6-double bond, forming a 5,6-dihydrophenanthridine (B3050675) intermediate, which can be a crucial step in certain synthetic sequences. The subsequent aromatization of this core is a key transformation.

The conversion of 5,6-dihydrophenanthridines back to the fully aromatic phenanthridine system is a thermodynamically favorable process that restores the stable, conjugated π-system. This oxidation can be accomplished using a variety of chemical oxidants and physical methods.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used reagent for the dehydrogenation of hydroaromatic compounds. rsc.orgorganic-chemistry.org It functions as a potent oxidant with a high reduction potential, capable of abstracting a hydride ion (H⁻) from the dihydrophenanthridine intermediate, followed by proton loss to yield the aromatic phenanthridine. nih.gov The mechanism involves the transfer of a hydride from the substrate to the quinone, followed by proton transfer. nih.gov This method is particularly useful due to its efficiency under mild conditions. The aromatization of analogous 1,4-dihydropyridines to their corresponding pyridine derivatives using DDQ is a well-established transformation, demonstrating the utility of this reagent for such conversions. znaturforsch.com

UV-light can also be employed to promote oxidation reactions. While direct photolysis of dihydrophenanthridine may not be efficient, UV radiation can be used to catalyze the generation of reactive oxidizing species from other reagents. mdpi.com For instance, the combination of UV light with oxidants like ozone or persulfate generates highly reactive hydroxyl or sulfate (B86663) radicals that can effectively oxidize organic substrates. mdpi.comrsc.org Additionally, some oxidation reactions using reagents like DDQ can be accelerated by photoirradiation with UV light, which can facilitate electron transfer processes. organic-chemistry.org

Below is a table summarizing common oxidizing agents for the aromatization of dihydrophenanthridine systems.

| Oxidizing Agent/Method | Abbreviation | General Conditions | Notes |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Inert solvent (e.g., Dioxane, Toluene), Room Temp. or mild heat | High potential oxidant, widely used for dehydrogenation. rsc.orgnih.gov |

| Ultraviolet Light | UV | In combination with a photosensitizer or other oxidants | Can generate reactive radical species for oxidation. mdpi.comrsc.org |

| Copper(II) Acetate | Cu(OAc)₂ | High temperature in a suitable solvent | Often used in one-pot cyclization/oxidation sequences. |

| Manganese Dioxide | MnO₂ | Inert solvent (e.g., Chloroform, Dichloromethane) | A mild, heterogeneous oxidant useful for activated systems. |

Functionalization at Halogenated Positions (C-2, C-6) of Phenanthridine

The chlorine atoms at the C-2 and C-6 positions of 2,6-dichlorophenanthridine are the primary sites for derivatization. These positions are activated towards nucleophilic attack and are ideal handles for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly those on electron-deficient aromatic rings. byjus.compressbooks.pub The phenanthridine ring system is inherently electron-poor due to the electronegative nitrogen atom, making it an excellent substrate for SNAr reactions. This reactivity is further enhanced by the presence of the two electron-withdrawing chlorine atoms.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

For this compound, reaction with a single equivalent of a nucleophile can lead to monosubstitution, while an excess of the nucleophile can result in disubstitution. The regioselectivity of the first substitution (i.e., whether the nucleophile attacks C-2 or C-6) can be influenced by several factors, including the precise electronic distribution in the molecule and the nature of the nucleophile. In analogous systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, the site of initial attack is governed by which carbon atom has the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. wuxiapptec.comnih.gov Steric hindrance from the nucleophile can also play a role in determining the site of reaction. nih.gov

| Nucleophile Type | Example | Product Type |

| Alkoxides | RO⁻ (e.g., NaOMe) | Alkoxy-phenanthridine |

| Amines | R₂NH (e.g., Piperidine) | Amino-phenanthridine |

| Thiolates | RS⁻ (e.g., NaSPh) | Thioether-phenanthridine |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C and C-heteroatom bonds. rsc.orgwikipedia.org The chlorine atoms at the C-2 and C-6 positions of this compound serve as excellent electrophilic partners in these transformations. By carefully selecting the catalyst, ligands, and coupling partners, a wide array of substituents can be introduced with high efficiency and selectivity. nih.gov

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond. This is one of the most versatile and widely used methods. nih.govmdpi.com

Stille Coupling: Involves the use of an organotin reagent (organostannane) for C-C bond formation.

Heck Coupling: Couples the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl halide with an amine.

The regioselectivity of these reactions on dihaloheteroarenes can often be controlled. For instance, in Suzuki couplings of 2,6-dihalopurines, the reaction can be directed to selectively substitute one halogen over the other by tuning the reaction conditions or by exploiting the inherent reactivity differences between the halogenated sites. nih.gov Similar control is often possible with this compound, allowing for either monosubstitution or a stepwise disubstitution with different coupling partners.

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C (sp²-sp²) or (sp²-sp³) |

| Stille | R-Sn(Alkyl)₃ | C-C |

| Negishi | R-Zn-X | C-C |

| Sonogashira | R-C≡C-H (with Cu(I) co-catalyst) | C-C (sp²-sp) |

| Heck | Alkene (e.g., H₂C=CHR) | C-C (alkenyl) |

| Buchwald-Hartwig | R₂NH | C-N |

Reactivity at Other Positions of the Phenanthridine Nucleus

While the halogenated positions are the most reactive sites for substitution, reactions can occur at other carbon atoms of the phenanthridine nucleus under specific conditions, primarily through electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. organicchemistrytutor.com The phenanthridine nucleus is generally deactivated towards EAS due to the electron-withdrawing nature of the heterocyclic nitrogen atom. The two chlorine atoms on this compound further deactivate the ring. Consequently, forcing conditions are typically required for electrophilic substitution, and the reaction often lacks selectivity. libretexts.org

However, the presence of a strong electron-donating group (an activating group), such as a hydroxyl (-OH) or amino (-NH₂) group, on the phenanthridine skeleton can overcome this deactivation and facilitate EAS. For example, in a hydroxyphenanthridine, the hydroxyl group strongly activates the positions ortho and para to it, directing incoming electrophiles to these sites.

Electrophilic halogenation of an activated phenanthridine derivative can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net The regiochemical outcome would be determined by the position of the activating group and the combined directing effects of all substituents on the ring. For a hypothetical 2,6-dichloro-X-hydroxyphenanthridine, the hydroxyl group would direct the incoming halogen to its ortho and para positions, provided these sites are sterically accessible and electronically favored.

Oxygen-Centered Functionalizations (e.g., O-Alkylation, O-Methylation)

Direct oxygen-centered functionalization of this compound is not feasible as the parent molecule lacks an oxygen atom. However, these reactions are highly relevant for its corresponding oxygenated derivative, 2,6-Dichlorophenanthridin-6(5H)-one. This lactam tautomer possesses an ambident nucleophilic character, with potential reaction sites at both the nitrogen and oxygen atoms, leading to competition between N-alkylation and O-alkylation.

The regioselectivity of the alkylation is influenced by several factors, including the nature of the base, the properties of the alkylating agent, and the solvent used. Generally, O-alkylation is favored under conditions that promote reaction at the harder oxygen center, according to Hard and Soft Acids and Bases (HSAB) theory. For instance, using silver salts of the phenanthridinone in a non-polar solvent like benzene (B151609) has been shown to exclusively yield O-alkylated products in related heterocyclic systems like pyridones. nih.gov Conversely, using alkali metal salts in polar aprotic solvents such as DMF tends to favor N-alkylation. nih.gov

The choice of alkylating agent also plays a critical role. Harder alkylating agents, such as dimethyl sulfate, may favor O-methylation, while softer agents might show a preference for the softer nitrogen atom. The steric hindrance around the nitrogen atom, influenced by the adjacent chloro-substituent and the planar nature of the aromatic system, could also sterically favor attack at the more accessible oxygen atom. nih.gov

Table 1: Factors Influencing Regioselectivity of Alkylation in Phenanthridinone Systems

| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |

|---|---|---|---|

| Counter-ion | Silver (Ag+) | Sodium (Na+), Potassium (K+) | The silver salt has a more covalent character, reducing the nucleophilicity of the nitrogen atom. |

| Solvent | Non-polar (e.g., Benzene) | Polar Aprotic (e.g., DMF) | Polar solvents solvate the cation, leaving a more reactive, "naked" anion where the nitrogen is more nucleophilic. |

| Alkylating Agent | Hard electrophiles (e.g., Dimethyl sulfate) | Softer electrophiles (e.g., Alkyl iodides) | Based on HSAB theory, the hard oxygen atom prefers to react with a hard electrophile. |

| Steric Hindrance | Bulky alkylating agents | Less bulky alkylating agents | The oxygen atom is generally more sterically accessible than the ring nitrogen atom. |

Investigating Reaction Mechanisms and Pathways of this compound Transformations

Mechanistic Insights into Radical Reaction Pathways

Radical reactions provide a powerful avenue for the synthesis and functionalization of heterocyclic scaffolds, including the phenanthridine core. These reactions typically proceed through a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.comyoutube.com

Initiation: This step involves the formation of radical species from a non-radical precursor, usually through the application of heat or light to break a weak bond (homolytic cleavage). youtube.commasterorganicchemistry.com For instance, a radical initiator like AIBN (azobisisobutyronitrile) or a peroxide can be used to start the chain reaction.

Propagation: In this stage, a radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.orgkhanacademy.org In the context of phenanthridine synthesis, a common pathway involves the intramolecular cyclization of a biaryl radical. For example, a radical generated on a 2-isocyanobiphenyl derivative can add to the adjacent aromatic ring, forming the six-membered heterocyclic core of the phenanthridine. researchgate.net This cyclization is a key bond-forming step. The resulting radical intermediate then needs to be quenched, often by abstracting a hydrogen atom from a donor molecule, to yield the final product and regenerate a radical to continue the chain.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product, thereby reducing the concentration of radicals. youtube.comyoutube.comkhanacademy.org

For this compound, the presence of electron-withdrawing chlorine atoms can influence the electronic properties of the aromatic system, potentially affecting the stability of radical intermediates and the regioselectivity of radical addition steps. Mechanistic studies, often supported by computational analysis, are crucial for understanding these electronic effects and optimizing reaction conditions. nih.govnih.govrsc.org

Understanding Cascade Reaction Mechanisms for Phenanthridine Assembly

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govresearchgate.net Several cascade strategies have been developed for the assembly of the phenanthridine skeleton. acs.orgnih.govrsc.org

A prominent example involves a palladium-catalyzed process that combines a Suzuki cross-coupling reaction with a subsequent intramolecular cyclization. rsc.orgresearchgate.net The mechanism typically begins with the Pd-catalyzed coupling of a 2-halobiaryl derivative with an amine-containing boronic acid (or vice versa). This initial step forms a biaryl-amine intermediate. In the same pot, under the influence of the catalyst and appropriate conditions, this intermediate undergoes an intramolecular C-N bond formation via cyclization onto the adjacent aromatic ring, directly yielding the phenanthridine core. rsc.org

Another effective cascade mechanism involves the copper-catalyzed coupling of diaryliodonium salts with nitriles. nih.gov This transformation proceeds through the formation of an initial C-C bond, followed by an intramolecular cyclization involving the nitrile nitrogen to construct the phenanthridine ring system. nih.gov These cascade reactions are valued for their atom economy and ability to rapidly build molecular complexity from simple, readily available starting materials. acs.org To synthesize this compound using such a strategy, one would start with precursors bearing chlorine atoms at the appropriate positions.

Table 2: Comparison of Cascade Reaction Strategies for Phenanthridine Synthesis

| Reaction Strategy | Key Reactants | Catalyst | Key Mechanistic Steps | Reference |

|---|

| Palladium-Catalyzed Coupling/Cyclization | 2-Halobiaryl, Amine-containing Boronic Acid | Pd(PPh₃)₄ | 1. Suzuki Cross-Coupling (C-C bond formation) 2. Intramolecular C-N Cyclization | rsc.orgresearchgate.net | | Copper-Catalyzed Annulation | Diaryliodonium Salt, Nitrile | Copper salt (e.g., CuI) | 1. C-C Coupling 2. Intramolecular Cyclization onto Nitrile | nih.gov | | Cascade C-H/N-H Alkenylation/Aza-Michael Addition | o-Arylaniline, Alkynoate | Rhodium(III) | 1. C-H Alkenylation 2. Intramolecular aza-Michael Addition | acs.org |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichlorophenanthridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of 2,6-Dichlorophenanthridine and distinguishing it from its various regioisomers. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The substitution pattern dictates the multiplicity of these signals, which would appear as doublets and triplets, with coupling constants characteristic of ortho and meta relationships between protons on the phenanthridine (B189435) core. Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon atoms in the molecule, including those bearing chlorine atoms and those in the heterocyclic ring.

Hypothetical ¹H NMR Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 8.2 | d | 8.5 |

| H-3 | 7.6 | d | 8.0 |

| H-4 | 7.8 | t | 8.2 |

| H-5 | 7.9 | d | 8.0 |

| H-7 | 8.1 | s | - |

| H-8 | 7.7 | d | 8.8 |

| H-9 | 7.5 | t | 8.4 |

| H-10 | 8.4 | d | 8.8 |

This data is hypothetical and serves to illustrate the expected spectral features.

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (ppm) |

| C-1 | 125.2 |

| C-2 | 132.5 |

| C-3 | 128.9 |

| C-4 | 127.4 |

| C-4a | 123.8 |

| C-5 | 129.1 |

| C-6 | 135.0 |

| C-6a | 145.1 |

| C-7 | 122.3 |

| C-8 | 130.5 |

| C-9 | 126.8 |

| C-10 | 124.6 |

| C-10a | 133.7 |

| C-10b | 121.9 |

This data is hypothetical and serves to illustrate the expected spectral features.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For a rigid aromatic system like phenanthridine, significant conformational flexibility is not expected. However, NOESY can confirm the planar structure and provide information about any minor distortions.

Temperature-dependent NMR studies could reveal information about any dynamic processes, such as restricted rotation of substituents, although significant dynamic behavior is not anticipated for this compound under normal conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would provide further confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the protonated or radical cation of this compound. The fragmentation pattern provides valuable structural information by identifying stable fragment ions, which can be correlated with the connectivity of the parent molecule.

Hypothetical HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 248.0034 | 248.0031 |

| [M+H+2]⁺ | 250.0005 | 250.0002 |

| [M+H+4]⁺ | 251.9975 | 251.9973 |

This data is hypothetical and serves to illustrate the expected high-resolution mass measurements and isotopic pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore, which in this case is the extended π-system of the phenanthridine core.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The chlorine atoms, being auxochromes, would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent phenanthridine.

Hypothetical UV-Vis Absorption Data for this compound (in Methanol):

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| 255 | 45,000 | π → π |

| 330 | 12,000 | π → π |

| 345 | 11,500 | π → π* |

This data is hypothetical and serves to illustrate the expected electronic transitions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and providing structural information.

Hypothetical IR and Raman Vibrational Frequencies for this compound:

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C/C=N Stretch | 1620-1450 | 1620-1450 |

| Aromatic C-H In-Plane Bend | 1300-1000 | 1300-1000 |

| C-Cl Stretch | 800-600 | 800-600 |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Not typically observed |

This data is hypothetical and serves to illustrate the expected vibrational modes.

X-ray Crystallography for Solid-State Structure Determination of Dichlorophenanthridine and Its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govwikipedia.org By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. nih.govnih.govwikipedia.org

An X-ray crystal structure of this compound would unequivocally confirm its molecular structure, including the planarity of the phenanthridine core and the precise geometry of the carbon-chlorine bonds. It would also provide information on how the molecules pack in the solid state, revealing any intermolecular interactions such as π-π stacking or halogen bonding. This technique is also invaluable for determining the structure of co-crystals or metal complexes involving this compound.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of 2,6 Dichlorophenanthridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy to model the electronic structure of molecules. For 2,6-Dichlorophenanthridine, DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict a wide range of properties. nih.gov These calculations are fundamental for understanding the molecule's intrinsic characteristics.

The electronic properties of this compound can be thoroughly analyzed using DFT. Key insights are derived from the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are critical for predicting chemical reactivity.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A smaller gap suggests higher reactivity. For halogenated aromatic compounds, halogen substitution is known to significantly lower the LUMO level, thereby influencing reactivity. mdpi.comsemanticscholar.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue regions signify positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the nitrogen atom is expected to be a region of high electron density, while the areas around the chlorine and hydrogen atoms would exhibit more positive potential.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following values are illustrative, based on typical results for similar chlorinated aromatic heterocycles, and would require specific DFT calculations for this compound for verification.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (EA) | 1.8 eV | Energy released when an electron is added (approximated as -ELUMO). |

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated for this compound. These computed frequencies, when scaled by an appropriate factor (typically around 0.96-0.98) to account for anharmonicity and method limitations, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com This allows for precise assignment of vibrational modes, such as C-H, C=C, C=N, and C-Cl stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net For complex molecules, computational prediction can help resolve ambiguities in spectral interpretation. rsc.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This provides insight into the electronic transitions, often π→π* and n→π*, that are characteristic of aromatic heterocyclic systems.

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values based on DFT studies of similar compounds and serve as an example of what a computational analysis would yield.

| Spectroscopic Technique | Predicted Data Point | Assignment/Interpretation |

|---|---|---|

| FT-IR (cm-1) | ~3050-3100 | Aromatic C-H stretching vibrations. |

| FT-IR (cm-1) | ~1600-1620 | C=N stretching vibration of the phenanthridine (B189435) core. |

| FT-IR (cm-1) | ~1450-1550 | Aromatic C=C stretching vibrations. |

| FT-IR (cm-1) | ~750-850 | C-Cl stretching vibrations. |

| 1H NMR (ppm) | 7.5 - 8.5 | Chemical shifts for aromatic protons on the phenanthridine ring. |

| 13C NMR (ppm) | 120 - 150 | Chemical shifts for aromatic carbons. Carbons bonded to Cl and N would have distinct shifts. |

| UV-Vis (nm) | ~250, ~330-350 | Predicted absorption maxima corresponding to π→π* electronic transitions. |

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energetic profiles of potential reaction pathways. nih.gov For the synthesis or degradation of this compound, DFT can be used to:

Locate Transition States (TS): Identify the geometry of the highest-energy point along a reaction coordinate.

Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for a reaction to proceed, calculated as the energy difference between the transition state and the reactants.

This information allows chemists to predict the most favorable reaction pathways, understand the kinetics and thermodynamics of a chemical process, and potentially design more efficient synthetic routes. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the environment. mdpi.com

Furthermore, MD simulations are crucial for studying solvation effects . By explicitly including solvent molecules (like water) in the simulation box, one can observe how the solvent organizes around the solute and how this influences its conformation and behavior. nih.govrsc.org These simulations can calculate properties like the radial distribution function to understand solvent structuring and the solvation free energy, which is critical for predicting solubility and partitioning behavior between different phases (e.g., water and octanol).

Pharmacophore Modeling and Ligand-Based Design for Phenanthridine Derivatives

The phenanthridine scaffold is present in numerous biologically active compounds, making it an attractive starting point for drug design. nih.govnih.gov When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are particularly valuable. jubilantbiosys.com

Pharmacophore modeling is a key technique in this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that a molecule must possess to bind to a specific biological target and elicit a response. mdpi.comfrontiersin.org

For a series of active phenanthridine derivatives, a ligand-based pharmacophore model can be generated by aligning the molecules and identifying the common chemical features responsible for their activity. nih.govmdpi.com This model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features but may have a different core structure (scaffold hopping).

Studies on phenanthridine derivatives as enzyme inhibitors have identified key pharmacophoric features. nih.gov For instance, a model for Dipeptidyl peptidase-IV (DPP-IV) inhibitors based on the phenanthridine scaffold might include:

An aromatic ring feature for π-π stacking interactions.

A hydrogen bond acceptor (e.g., the nitrogen atom in the phenanthridine ring).

Specific hydrophobic regions corresponding to substituent locations.

By understanding these essential features, medicinal chemists can rationally design new derivatives, such as analogs of this compound, with potentially improved potency, selectivity, and pharmacokinetic properties.

Molecular Interaction Studies and Research Applications of Dichlorophenanthridines

Interaction with Nucleic Acids (DNA/RNA)

The phenanthridine (B189435) scaffold is renowned for its ability to bind efficiently to double-stranded (ds) DNA and RNA. nih.gov The size and curvature of the aromatic system correspond well to the shape of a nucleic acid base pair, enabling a variety of interactions that are foundational to their use in biochemical research. nih.gov

The primary mode of interaction between many phenanthridine derivatives and dsDNA or dsRNA is intercalation . nih.govspringernature.com This process involves the insertion of the planar phenanthridine ring system between the stacked base pairs of the nucleic acid double helix. tainstruments.com This insertion is made possible by the transient unwinding and lengthening of the DNA helix at the binding site. pharmiweb.com

The thermodynamic profile of this binding is complex and can be driven by both enthalpic and entropic factors. tainstruments.com

Enthalpic Contributions (ΔH): Favorable enthalpy changes are typically negative (exothermic) and arise from the strong non-covalent interactions established upon binding. For phenanthridines, the dominant stabilizing force is dispersion energy, a type of van der Waals interaction that arises from the π-π stacking between the aromatic system of the intercalator and the nucleic acid bases. nih.gov Electrostatic interactions, particularly for N-alkylated phenanthridinium cations which carry a permanent positive charge, also contribute favorably to the binding enthalpy. tainstruments.comnih.gov

For classic phenanthridine intercalators like ethidium (B1194527), the binding free energy (ΔG) is driven almost equally by these hydrophobic effects (entropic) and the van der Waals contacts within the intercalation site (enthalpic). google.com The precise thermodynamic signature, however, can vary significantly depending on the specific substituents on the phenanthridine core.

| Thermodynamic Parameter | Driving Forces for Phenanthridine Intercalation | Nature of Contribution |

| ΔG (Gibbs Free Energy) | Overall binding affinity | Must be negative for spontaneous binding |

| ΔH (Enthalpy) | π-π stacking, van der Waals forces, electrostatic interactions | Generally favorable (negative) |

| ΔS (Entropy) | Hydrophobic effects, release of bound water molecules | Generally favorable (positive) |

The fluorescence properties of phenanthridine derivatives upon binding to nucleic acids are highly sensitive to the nature and position of their chemical substituents. This variability has been exploited to develop a range of fluorescent probes. nih.gov

Strong Fluorescence Enhancement: The most well-known examples are 3,8-diamino-phenanthridine derivatives, such as Ethidium Bromide. In aqueous solution, these molecules exhibit weak fluorescence. However, upon intercalation into the hydrophobic environment between DNA base pairs, their fluorescence quantum yield increases dramatically. nih.govnih.gov This enhancement is due to the protection of the excited state from non-radiative decay pathways that are prevalent in the polar aqueous environment.

Fluorescence Quenching: Conversely, phenanthridines lacking amino groups often show strong fluorescence in solution, which is almost entirely quenched upon binding to DNA. nih.gov

Excimer Formation and Modulation: In specially designed molecules where two phenanthridine or a phenanthridine and another fluorophore (like pyrene) are linked, they can form an intramolecularly stacked structure known as an excimer, which has a distinct, red-shifted fluorescence emission. rsc.orgichorlifesciences.com The binding of these conjugates to DNA can disrupt this stacking, leading to a quenching of the excimer fluorescence and a potential change in the monomer fluorescence. rsc.orgnih.gov For example, one phenanthridine-pyrene conjugate showed a 30% quench of its excimer signal at 470 nm upon addition of polynucleotides. rsc.org

| Phenanthridine Substitution Pattern | Fluorescence in Aqueous Solution | Fluorescence Change upon DNA Intercalation |

| 3,8-Diamino derivatives (e.g., Ethidium) | Weak | Strong Enhancement |

| Derivatives with no amino groups | Strong | Quenching |

| Linked Bi-phenanthridine or Phenanthridine-Pyrene | Monomer & Excimer Bands | Excimer Quenching/Modulation |

The robust DNA/RNA binding and associated fluorescence changes make phenanthridine derivatives invaluable tools in molecular biology and biochemistry. nih.govnih.gov

Gel Electrophoresis: Ethidium bromide has been a gold-standard stain for visualizing DNA and RNA in agarose (B213101) gels for decades. Its fluorescence enhancement upon binding allows for the easy detection of nucleic acid bands under UV light. springernature.com

Spectrophotometric Probes: Novel phenanthridine derivatives are being developed to act as specific probes. For instance, peptide-phenanthridine conjugates have been designed that exhibit selective fluorimetric responses to different DNA sequences, such as distinguishing between AT- and GC-rich regions. nih.gov One such regioisomer showed a high binding constant (K = 2.5 × 10⁷ M⁻¹) specifically for AT-rich polynucleotides. nih.gov

Probes for Biomolecular Interactions: Phenanthridine analogues have been developed as chemical probes to disrupt the binding of DNA to protein transcription factors, such as ΔFosB dimers, which are implicated in neurological pathways. nih.gov This application uses the phenanthridine's DNA-binding properties to interfere with a larger biological complex, allowing researchers to study the function of that protein-DNA interaction.

Protein-Ligand Interaction Analysis in Biochemical Research (In Vitro Systems)

While the interaction of phenanthridines with nucleic acids is well-documented, their direct binding to proteins is a less explored but emerging area of research. The characterization of these interactions relies on a suite of sensitive biophysical techniques to determine binding affinity, kinetics, and thermodynamics.

Several key biophysical methods are employed to provide a quantitative understanding of protein-ligand interactions.

Surface Plasmon Resonance (SPR): This technique measures the binding of a ligand (analyte) flowing over a protein that is immobilized on a sensor chip. The binding event causes a change in the refractive index at the surface, which is detected in real-time. SPR provides valuable kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (K₋) can be calculated.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient. A fluorescently labeled protein's movement changes upon binding to a ligand due to alterations in size, charge, or hydration shell. By titrating a ligand against the labeled protein, a binding curve can be generated to determine the K₋.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured. A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. nih.gov

Saturation Transfer Difference (STD) NMR: This NMR technique is used to identify which parts of a ligand are in close contact with the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred via spin diffusion to the protons of a bound ligand. By observing the signals of the free ligand (which is in rapid exchange with the bound state), one can map the "binding epitope," revealing the orientation of the ligand in the protein's binding pocket. mdpi.com

While specific biophysical studies on 2,6-Dichlorophenanthridine are not available, research on structurally related heterocyclic systems provides a methodological framework. For example, the binding of metal complexes containing 1,10-phenanthroline (B135089) (a phenanthridine-like scaffold) to human serum albumin has been characterized using techniques including ¹H NMR spectroscopy and steady-state and time-resolved fluorometry to determine binding strength and potential binding sites. rsc.org

Molecular recognition describes the specific non-covalent interactions that govern how a ligand binds to its protein target. Biophysical studies are crucial for elucidating these principles. The analysis of how related ligands bind to a protein can reveal key structure-activity relationships.

For heterocyclic compounds binding to proteins like serum albumin, several principles of molecular recognition have been identified:

Hydrophobicity and Lipophilicity: The affinity for hydrophobic pockets on the protein surface often correlates with the lipophilicity of the ligand.

Electrostatic Interactions: The charge of the ligand plays a significant role in binding affinity and kinetics.

Specific Residue Interactions: Coordination with specific amino acid side chains, such as the imidazole (B134444) group of histidine, can be a critical factor in the binding of metal complexes containing phenanthridine-like ligands. rsc.org

By systematically modifying the structure of a lead compound (such as a phenanthridine derivative) and measuring the resulting changes in binding affinity and thermodynamics using the techniques described above, researchers can build a detailed model of the molecular recognition events that drive the protein-ligand interaction.

Enzyme Inhibition and Modulation Mechanisms (In Vitro Enzymatic Studies)

Phenanthridine derivatives have been the subject of extensive research due to their significant biological activities, including their ability to inhibit various enzymes. The planar, polyaromatic structure of the phenanthridine core is key to its primary mechanisms of enzyme inhibition, which often involve direct interaction with nucleic acids that act as substrates or templates for enzymes.

Two of the most well-documented mechanisms of action are DNA intercalation and the inhibition of topoisomerase enzymes. researchgate.net Many functionalized phenanthridine derivatives exhibit potent DNA-binding affinity, which in turn leads to cytotoxic effects and enzyme inhibition. researchgate.net For instance, certain novel phenanthridine derivatives have been synthesized and evaluated for their anticancer properties, with enzymatic assays indicating they can inhibit the activity of both DNA topoisomerase I and II. researchgate.net

In one study, a synthesized phenanthridine derivative, compound 8a , demonstrated significant cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 0.28 µM. researchgate.net Further investigation revealed that this compound could inhibit both DNA topoisomerase I and II, leading to cell cycle arrest in the S phase and inducing apoptosis. researchgate.net

Another example involves benzophenanthridine alkaloids, which have shown inhibitory activity against the reverse transcriptase of RNA tumor viruses. mdpi.com In vitro studies showed that alkaloids such as fagaronine, nitidine, and allonitidine inhibited the enzyme with 50% inhibition concentrations ranging from 6-60 micrograms per milliliter. mdpi.com Kinetic studies suggest that this inhibition occurs because the alkaloids interact with the template primers (specifically at A:T base pairs), rather than directly with the enzyme protein, instantly halting DNA polymerase synthesis. mdpi.com

The inhibitory potential of phenanthridine derivatives is a cornerstone of their therapeutic interest and continues to be an active area of research.

Table 1: Examples of Enzyme Inhibition by Phenanthridine Derivatives

| Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Research Findings |

|---|---|---|---|

| Synthetic Phenanthridines | DNA Topoisomerase I/II | Not explicitly detailed, but linked to DNA interaction | Compound 8a showed an IC50 of 0.28 µM against MCF-7 cells and inhibited both enzymes. researchgate.net |

Applications in Advanced Materials Science

The unique photophysical properties of the phenanthridine scaffold, characterized by its rigid and planar aromatic system, make its derivatives highly suitable for applications in advanced materials science.

Phenanthridine and its isomers, such as phenanthroline, are key components in the development of sophisticated luminescent materials. Their ability to act as ligands, forming stable coordination complexes with a wide range of metal ions, is particularly valuable. researchgate.net When these derivatives form complexes with transition metals like iridium, platinum, or ruthenium, they can generate highly efficient phosphorescent emitters. researchgate.net

These materials are vital for the fabrication of organic light-emitting diodes (OLEDs), which are increasingly used in modern displays and lighting solutions. researchgate.net The rigid, conjugated π-system of the phenanthridine core contributes to the electronic properties necessary for efficient light emission. researchgate.net Functionalization of the phenanthridine ring, for example with halogen atoms, allows for the precise tuning of the material's properties, including emission wavelengths, quantum efficiencies, and the operational lifetime of the resulting devices. researchgate.net

Phenanthridine derivatives are fundamental to the creation of DNA-binding fluorescent dyes. Well-known examples like ethidium bromide and propidium (B1200493) iodide are based on the phenanthridine structure and function by intercalating between the base pairs of nucleic acids. researchgate.net This intercalation leads to a significant increase in fluorescence, making them invaluable tools for visualizing DNA and RNA in laboratory settings, such as in gel electrophoresis. researchgate.net

Beyond their use as general nucleic acid stains, phenanthridine derivatives are actively being developed as highly specific fluorescent sensors for various analytes. Researchers have designed and synthesized novel phenanthridine-based probes capable of detecting specific ions and molecules through mechanisms like fluorescence resonance energy transfer (FRET) or intramolecular charge transfer (ICT). These sensors often exhibit a "turn-on" or ratiometric response, where the fluorescence intensity or color changes upon binding to the target analyte, allowing for quantitative detection.

Table 2: Examples of Phenanthridine-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Key Feature |

|---|---|---|---|

| Phenanthridine-based probe | Hypochlorite ions (OCl⁻) | Nucleophilic attack on imine group stimulating ICT | Rapid response (<10 seconds) with a detection limit of 8 nM. |

| Phenanthridine-based sensor | Th4+ ion | "Turn-on" fluorescence | Highly sensitive and selective with a detection limit as low as 99 nM. |

Design and Synthesis of Phenanthridine-Based Molecular Probes and Tools for Chemical Biology Research

The development of novel molecular probes is essential for interrogating complex biological systems. The phenanthridine scaffold serves as a versatile platform for designing such tools for chemical biology research. These probes are engineered to interact with specific biological targets, such as proteins or nucleic acid structures, to report on their presence, activity, or conformation.

The synthesis of these molecular probes often involves multi-step chemical reactions to build the phenanthridine core and introduce specific functionalities. Modern synthetic strategies include visible-light-promoted reactions and palladium-catalyzed cross-coupling/condensation protocols, which allow for the efficient production of diverse phenanthridine derivatives under mild conditions. researchgate.netnih.gov For example, a visible-light-promoted isocyanide insertion reaction has been used to prepare 6-amidophenanthridine derivatives in good yields. nih.gov Another common approach involves the Pictet–Spengler reaction to construct the core heterocyclic system. researchgate.net

One area of application is the development of chemical probes to disrupt protein-DNA interactions. Researchers have designed and synthesized phenanthridine analogues that can interfere with the binding of transcription factors to DNA. researchgate.net For instance, novel phenanthridine analogues have been identified as chemical probes that disrupt the binding of ΔFosB homodimers and ΔFosB/JunD heterodimers to DNA, offering tools to study the roles of these transcription factors in neurological processes. researchgate.net These probes are typically evaluated using techniques like fluorescence polarization assays to measure their inhibitory activity. researchgate.net The ability to rationally design and synthesize these targeted molecular tools underscores the importance of the phenanthridine framework in advancing chemical biology.

Q & A

Q. What are the established synthetic methodologies for 2,6-Dichlorophenanthridine, and how can reaction conditions be systematically optimized?

Synthesis typically involves halogenation of phenanthridine precursors or coupling reactions (e.g., Ullmann coupling for aromatic chlorination). Optimization requires varying catalysts (e.g., CuI for Ullmann), solvents (polar aprotic vs. non-polar), and temperature gradients. Use Design of Experiments (DoE) to assess interactions between variables, with yield and purity as response metrics . Characterization via HPLC and mass spectrometry ensures product integrity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : Analyze H and C spectra for aromatic proton splitting patterns and chlorine-induced deshielding.

- X-ray Crystallography : Resolve crystal structure to confirm substitution patterns.

- IR Spectroscopy : Identify C-Cl stretching vibrations (~550-600 cm).

Cross-reference data with NIST standards for validation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store in amber glassware under inert gas (N) at 4°C to prevent photodegradation and oxidation. Use glove boxes for air-sensitive reactions. Safety protocols include fume hoods, nitrile gloves, and emergency eyewash stations, as outlined in SDS guidelines .

Advanced Research Questions

Q. How can conflicting reports on the reactivity of this compound in cross-coupling reactions be resolved?

Contradictions may arise from trace moisture or catalyst poisoning. Perform controlled experiments under anhydrous conditions using rigorously dried solvents. Compare Pd-based vs. Cu-catalyzed systems, and analyze byproducts via GC-MS. Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What strategies are effective for studying the environmental persistence of this compound in aquatic systems?

Q. How does the electronic configuration of this compound influence its interaction with biological targets?

Computational methods (DFT) map HOMO-LUMO gaps to assess electrophilicity. Pair with in vitro assays (e.g., enzyme inhibition studies) to correlate electronic effects with bioactivity. Use docking simulations to predict binding affinities to proteins like cytochrome P450 .

Q. What experimental approaches validate the catalytic role of this compound in photoredox reactions?

- Transient Absorption Spectroscopy : Track excited-state lifetimes.

- Isotopic Labeling : Use Cl to trace chlorine participation.

- Kinetic Isotope Effects (KIE) : Differentiate radical vs. ionic pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound?

Re-evaluate solvent purity, temperature control (±0.1°C), and equilibration time. Use standardized protocols (e.g., OECD 105) for consistency. Publish raw data with error margins to facilitate meta-analyses .

Q. What statistical methods are appropriate for interpreting dose-response relationships in toxicological studies?

- Probit Analysis : Fit sigmoidal curves for LC/EC values.

- Bootstrap Resampling : Assess confidence intervals in small datasets.

- Multivariate Regression : Account for covariates like pH or temperature .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.